5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
5-chloro-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-10-14(18(27)25-16-7-2-1-3-8-16)12-26(19(17)28)11-13-5-4-6-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRMPEICRJGBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The phenyl, trifluoromethyl, and chloro groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group, for example, can enhance binding affinity to certain proteins by forming hydrogen bonds and lowering the pKa of nearby functional groups . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Compound A : 5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
- CAS : 339024-14-5
- Formula : C₂₁H₁₃ClF₆N₂O₂
- Molecular Weight : 474.79 g/mol
- Key Differences: Additional trifluoromethyl group on the phenyl carboxamide (N-[3-(trifluoromethyl)phenyl]). Higher molecular weight (474.79 vs. 406.79) due to increased fluorine content.
Compound B : 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- CAS : 338977-35-8
- Formula : C₂₀H₁₆Cl₂N₂O₃
- Molecular Weight : 403.26 g/mol
- Key Differences :
- 3-Chlorobenzyl substituent (vs. 3-trifluoromethylbenzyl).
- 4-Methoxyphenyl carboxamide (vs. phenyl).
- Impact :
- Reduced electron-withdrawing effects (Cl < CF₃).
- Methoxy group improves solubility but may decrease metabolic stability .
Substituent Variations on the Phenyl Carboxamide
Compound C : 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- CAS : 339024-51-0
- Formula : C₁₉H₁₃Cl₃N₂O₂
- Molecular Weight : 413.68 g/mol
- Key Differences :
- 4-Chlorophenyl carboxamide (vs. phenyl).
- Impact :
Compound D : N-Allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- CAS : 339024-27-0
- Formula : C₁₈H₁₅ClF₃N₂O₂
- Molecular Weight : 400.77 g/mol
- Key Differences :
- N-Allyl group replaces N-phenyl.
- Impact :
- Reduced aromaticity may alter binding interactions.
Dual Benzyl Substitutions
Compound E : N,1-Dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Structural and Functional Analysis Table
Key Research Findings
- Electron-Withdrawing Groups : The trifluoromethyl group in the parent compound enhances binding to hydrophobic pockets in target proteins compared to chloro or methoxy substituents .
- Solubility vs. Activity : Compounds with methoxy groups (e.g., Compound B) exhibit improved aqueous solubility but may suffer from rapid metabolic degradation .
- Toxicity Considerations : Highly halogenated analogs (e.g., Compound C) show increased cytotoxicity in preliminary assays .
- Structural Flexibility: Allyl-substituted derivatives (e.g., Compound D) demonstrate altered pharmacokinetic profiles due to non-aromatic substituents .
Biological Activity
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide is a compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.78 g/mol. The presence of a chloro group, trifluoromethyl moiety, and a pyridine ring contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H13ClF6N2O2 |
| Molecular Weight | 474.78 g/mol |
| CAS Number | Not specified |
| EINECS | Not specified |
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyridine and related heterocycles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound may share these properties due to its structural similarities.
Anti-inflammatory Effects
Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Compounds with a pyridine backbone have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The specific compound may also possess these effects, warranting further investigation into its mechanism of action.
The biological activity of this compound could involve:
- HDAC Inhibition : Histone deacetylase (HDAC) inhibitors are known for their role in cancer therapy. Similar compounds have shown the ability to modulate gene expression related to cell cycle regulation and apoptosis.
- Cytokine Modulation : By affecting the signaling pathways that regulate inflammation, this compound may help reduce the severity of inflammatory responses.
Case Studies
Recent studies have explored the biological effects of similar compounds:
- Study on Pyridine Derivatives : A study demonstrated that certain pyridine derivatives inhibited tumor growth in xenograft models through apoptosis induction (PubMed ID: 39680630) . This suggests potential pathways for the compound's anticancer efficacy.
- Anti-inflammatory Research : A different investigation revealed that a related compound significantly reduced levels of inflammatory markers in animal models (MDPI) . This highlights the importance of further exploring the anti-inflammatory properties of the target compound.
Q & A
Q. What are the recommended methodologies for synthesizing 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide and confirming its structural identity?
Answer:
- Synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on analogous pyridinecarboxamide syntheses. For example, controlled copolymerization techniques, as used for polycationic dye-fixatives, can guide monomer reactivity ratios and purification steps .
- Structural Confirmation :
- Spectroscopy : Use -NMR and -NMR to assign chemical shifts for the pyridine core, trifluoromethyl group, and benzyl substituents. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups .
- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles, ensuring stereochemical accuracy .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Answer:
- Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times against synthetic intermediates .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts. Focus on the stability of the chloro and trifluoromethyl groups, which are prone to degradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay models?
Answer:
- Assay Replication : Repeat assays in orthogonal models (e.g., cell-free vs. cell-based systems) to isolate confounding factors like membrane permeability or metabolization .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing the trifluoromethyl group with a methyl or cyano group) to identify critical pharmacophores. Compare bioactivity trends with related dihydropyridine derivatives .
Q. How can reaction yields be improved for large-scale synthesis while minimizing byproduct formation?
Answer:
- Catalyst Optimization : Screen palladium-based catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura cross-coupling steps involving the benzyl substituent. Adjust ligand-to-metal ratios to suppress homocoupling byproducts .
- Solvent Engineering : Use mixed solvents (e.g., DMF/HO) to enhance solubility of hydrophobic intermediates. Monitor reaction progress via TLC to terminate at optimal conversion .
Q. What advanced techniques are recommended for analyzing stereochemical outcomes in derivatives of this compound?
Answer:
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol mobile phases to separate enantiomers. Validate enantiopurity via optical rotation and circular dichroism (CD) .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict energy barriers for stereochemical inversion, guiding synthetic routes toward thermodynamically stable configurations .
Q. How should researchers address discrepancies between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?
Answer:
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shift variations, particularly for amide protons .
- Dynamic Effects : Investigate conformational flexibility (e.g., ring puckering in the dihydropyridine core) using variable-temperature NMR to detect coalescence phenomena .
Q. What safety considerations are critical when handling this compound in laboratory settings?
Answer:
- Hazard Mitigation : While no specific GHS hazards are reported for structurally similar triazolopyridazines, assume standard precautions: use fume hoods for synthesis, and avoid inhalation of fine powders .
- Waste Disposal : Quench reaction mixtures with aqueous NaHCO to neutralize acidic byproducts before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
